5-羟基苯并三唑

描述

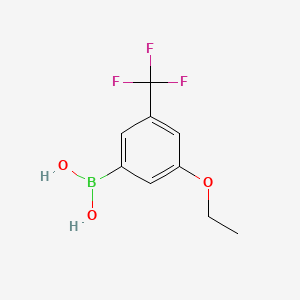

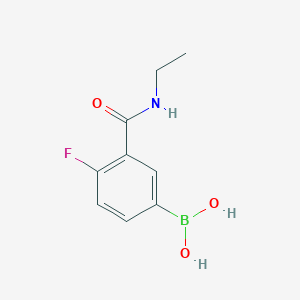

5-Hydroxybenzotriazole is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxybenzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxybenzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5-羟基苯并三唑应用的综合分析

5-羟基苯并三唑 (HOBT) 是一种用途广泛的化合物,在科学研究中具有广泛的应用。以下是 HOBT 六种独特应用的详细分析,每个应用都以单独的部分呈现,并配有清晰且描述性的标题。

苯并三唑衍生物的合成: HOBT 作为合成各种苯并三唑衍生物的基础化合物。 这些衍生物以其优异的离去基团能力、给电子或吸电子特性、α-负电荷的稳定化和自由基的稳定化而闻名 。 这使得它们在创造分子多样性和有机化学方法和复杂结构合成中的通用合成子方面具有高度价值。

腐蚀抑制剂: 在材料科学中,苯并三唑衍生物(包括使用 HOBT 合成的那些)用作有效的腐蚀抑制剂 。 它们的应用对于保护金属和合金免受腐蚀过程至关重要,这对各种工业部件的寿命和可靠性至关重要。

防晒霜中的紫外线过滤器: HOBT 衍生物已发现作为紫外线过滤器的深远应用 。 这些化合物可以吸收紫外线,使其成为防晒霜配方中保护皮肤免受有害紫外线辐射的理想选择。

太阳能电池和光伏电池材料: HOBT 衍生物的独特特性使其适用于太阳能电池和光伏电池 。 它们有助于这些电池的效率和稳定性,这些电池是将太阳能转化为电能的关键组件。

药物化学: HOBT 及其衍生物在药物化学中发挥着重要作用。 它们被用作设计具有多种生物活性的药物的支架,包括抗真菌、抗原生动物、抗菌、抗癌、抗惊厥、降压、降糖和抗炎活性 。

作用机制

Target of Action

5-Hydroxybenzotriazole is an organic compound that is a derivative of benzotriazole . It is primarily used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . The primary targets of 5-Hydroxybenzotriazole are the amino groups of protected amino acids involved in peptide synthesis .

Mode of Action

5-Hydroxybenzotriazole acts by facilitating the condensation of the amino group of protected amino acids with the activated ester . It is used to produce such activated esters, which are insoluble and react with amines at ambient temperature to give amides . This interaction with its targets results in the formation of peptide bonds, which are crucial for the synthesis of peptides .

Biochemical Pathways

The action of 5-Hydroxybenzotriazole affects the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, it influences the downstream effects of this pathway, which include the creation of peptides and proteins. These molecules play vital roles in various biological functions and processes .

Pharmacokinetics

Its impact on bioavailability is evident in its role in peptide synthesis, where it improves the efficiency of the process .

Result of Action

The molecular and cellular effects of 5-Hydroxybenzotriazole’s action are primarily seen in the synthesis of peptides. By facilitating the formation of peptide bonds, it aids in the creation of peptides and proteins, which are fundamental to various biological functions and processes .

Action Environment

The action, efficacy, and stability of 5-Hydroxybenzotriazole can be influenced by environmental factors. For instance, it is known that anhydrous 5-Hydroxybenzotriazole is explosive . Therefore, the presence of water in its environment can impact its stability. Furthermore, its use in peptide synthesis is typically carried out under controlled laboratory conditions to ensure optimal efficacy .

属性

IUPAC Name |

2H-benzotriazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-4-1-2-5-6(3-4)8-9-7-5/h1-3,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNFZAOYHOOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Hydroxybenzotriazole suitable for synthesizing azo dyes?

A1: 5-Hydroxybenzotriazole is a particularly interesting building block for azo dyes due to its structure. [] It possesses both a hydroxyl group (-OH) and an amino group (-NH2) that can participate in diazotization reactions, a crucial step in the formation of azo dyes. This allows for the creation of diverse dye structures with potentially unique color properties and functionalities.

Q2: Does the incorporation of 5-Hydroxybenzotriazole into azo dyes offer any advantages compared to using benzene or naphthalene analogs?

A2: While the research paper doesn't delve into specific comparative advantages of 5-Hydroxybenzotriazole over benzene or naphthalene analogs, it does highlight "interesting observations between the properties of some synthesized dyes and the corresponding benzene or naphthalene analogs." [] This suggests that incorporating 5-Hydroxybenzotriazole leads to distinct properties in the resulting azo dyes, potentially impacting their color, fastness, or other characteristics relevant to dyeing applications. Further research is likely needed to fully elucidate these differences and their practical implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。